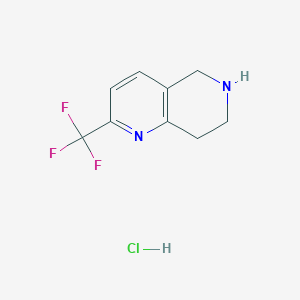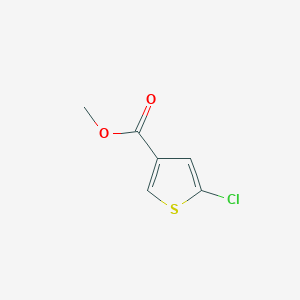
2-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride
概要
説明
Trifluoromethyl groups are widely prevalent in many pharmaceuticals and agrochemicals because their incorporation into drug candidates could enhance chemical and metabolic stability, improve lipophilicity and bioavailability, and increase the protein bind affinity . The biological activities of trifluoromethyl derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Synthesis Analysis
The synthesis of trifluoromethyl ethers can be achieved by indirect strategies and direct strategies . For example, a practical nucleophilic trifluoromethoxylation of alkyl halides with (E)-O-trifluoromethyl-benzaldoximes (TFBO) as a trifluoromethoxylation reagent in the absence of silver under mild reaction conditions has been reported .
Chemical Reactions Analysis
The introduction of fluorine-containing motifs is a commonly used strategy for improving the properties of target molecules in medicines, agrochemicals, and materials . For example, a diazaphospholene-catalyzed hydrodefluorination of trifluoromethylalkenes to chemoselectively construct gem-difluoroalkenes and terminal monofluoroalkenes by simple adjustment of the reactant stoichiometry has been reported .
Physical And Chemical Properties Analysis
The biological activities of fluorine-containing compounds are considered to be derived from the unique physicochemical properties of fluorine (van der Waals radius, 1.47Å), which, sterically, is the next smallest atom after hydrogen (van der Waals radius, 1.20Å) but the atom with the largest electronegativity (3.98) .
科学的研究の応用
Synthesis Approaches
- Expeditious Synthesis Methods : Guiadeen et al. (2008) describe a rapid synthesis method for 3-(trifluoromethoxy)-5,6,7,8-tetrahydro-1,6-naphthyridines using inverse electron demand Diels–Alder (IEDA) reaction and microwave irradiation, highlighting a novel approach for creating these compounds (Guiadeen et al., 2008).
- Asymmetric Synthesis for Potent Inverse Agonists : Tsuruoka et al. (2020) developed an asymmetric synthesis of the tetrahydronaphthyridine scaffold, which is crucial for creating potent retinoid-related orphan receptor γt inverse agonists, a significant step in medicinal chemistry (Tsuruoka et al., 2020).
Chemical Properties and Reactions
- Innovative Cobalt-Catalyzed Cyclizations : Zhou, Porco, and Snyder (2007) reported microwave-promoted, cobalt-catalyzed intramolecular [2 + 2 + 2] cyclizations to efficiently synthesize 5,6,7,8-tetrahydro-1,6-naphthyridines, a method that can be applied to create a variety of these heterocycles (Zhou, Porco, & Snyder, 2007).
- Formation of Acetylcholinesterase Inhibitors : Vanlaer et al. (2009) synthesized derivatives of 6,8-bridged tetrahydro-1,6-naphthyridines, aiming to create analogues of huperzine A, an acetylcholinesterase inhibitor. This research contributes to understanding how these compounds can be used in neurodegenerative disease treatment (Vanlaer et al., 2009).
Applications in Drug Discovery
- Exploration in Antituberculosis Activity : Zhou et al. (2008) utilized the chemistry of 5,6,7,8-tetrahydro-1,6-naphthyridine scaffolds for library synthesis, which led to identifying lead compounds with potential antituberculosis activity, showcasing the compound's relevance in developing new drugs (Zhou et al., 2008).
- Evaluation as Efflux Pump Inhibitors : Oliveira-Tintino et al. (2020) investigated 1,8-naphthyridine sulfonamides, including compounds with the tetrahydro-1,6-naphthyridine structure, for their inhibitory action against efflux pumps in Staphylococcus aureus strains, highlighting the compound's potential in addressing antibiotic resistance (Oliveira-Tintino et al., 2020).
作用機序
Safety and Hazards
Based on the safety data sheet of a similar compound, 4-Bromo-2-(trifluoromethyl)aniline, it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .
将来の方向性
The development of fluorinated organic chemicals is becoming an increasingly important research topic. In the crop protection industry, more than 50% of the pesticides launched in the last two decades have been fluorinated . It is expected that many novel applications of trifluoromethyl derivatives will be discovered in the future .
特性
IUPAC Name |
2-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2.ClH/c10-9(11,12)8-2-1-6-5-13-4-3-7(6)14-8;/h1-2,13H,3-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZBDSVSNEMGVSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N=C(C=C2)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70726523 | |
| Record name | 2-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70726523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride | |
CAS RN |
741736-98-1 | |
| Record name | 2-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70726523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Benzyl-2,6-diazaspiro[3.3]heptane hydrochloride](/img/structure/B1398736.png)

![1-Cbz-1,8-diazaspiro[4.5]decane](/img/structure/B1398739.png)

![tert-Butyl 2-(2-oxo-2,3-dihydrobenzo[d]imidazol-1-yl)ethylcarbamate](/img/structure/B1398742.png)
![(2-{Dimethyl[4-(morpholine-4-carbonyl)phenyl]silyl}phenyl)methanol](/img/structure/B1398743.png)

![7-Bromo-2-chloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1398748.png)

![3-[(Oxan-4-yl)oxy]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine](/img/structure/B1398750.png)

![2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-fluoren-9-one](/img/structure/B1398753.png)
![(2-{Dimethyl[4-(methylsulfanyl)phenyl]silyl}phenyl)methanol](/img/structure/B1398754.png)
